molecular formula C29H36IN7O2 B053396 3-Iodo-4-azidophenpyramine CAS No. 114896-56-9

3-Iodo-4-azidophenpyramine

Cat. No. B053396
M. Wt: 639.5 g/mol
InChI Key: JSMKAVMWCXDBNB-JSCIPDPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-azidophenpyramine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug development. This compound belongs to the class of azides, which are known for their ability to undergo click chemistry reactions.

Mechanism Of Action

The mechanism of action of 3-iodo-4-azidophenpyramine is not well understood. However, it is believed that this compound acts as a reactive intermediate in click chemistry reactions. Click chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of complex molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-iodo-4-azidophenpyramine are not well characterized. However, it has been shown to be non-toxic to cells and has a low affinity for proteins, making it an ideal tool for chemical biology studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-iodo-4-azidophenpyramine is its ease of synthesis. Additionally, this compound is stable and has a long shelf-life, making it an ideal reagent for chemical biology studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for the use of 3-iodo-4-azidophenpyramine in scientific research. One area of interest is the development of new imaging agents for cancer diagnosis. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in chemical biology.
In conclusion, 3-iodo-4-azidophenpyramine is a promising compound with many potential applications in scientific research. Its ease of synthesis, stability, and low toxicity make it an ideal tool for chemical biology studies. However, further research is needed to fully understand its mechanism of action and potential applications in drug development.

Synthesis Methods

The synthesis of 3-iodo-4-azidophenpyramine involves the reaction of 3-iodophenpyramine with sodium azide in the presence of copper (I) iodide. The reaction takes place under mild conditions and yields the desired product in good yield.

Scientific Research Applications

3-Iodo-4-azidophenpyramine has been widely used in scientific research as a tool for the development of new drugs. It has been shown to be an effective precursor in the synthesis of various bioactive compounds. Additionally, this compound has been used in the development of new imaging agents for cancer diagnosis.

properties

CAS RN

114896-56-9

Product Name

3-Iodo-4-azidophenpyramine

Molecular Formula

C29H36IN7O2

Molecular Weight

639.5 g/mol

IUPAC Name

2-(4-azido-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]acetamide

InChI

InChI=1S/C29H36IN7O2/c1-36(17-7-3-5-16-33-29(38)21-24-11-14-27(34-35-31)26(30)20-24)18-19-37(28-8-4-6-15-32-28)22-23-9-12-25(39-2)13-10-23/h4,6,8-15,20H,3,5,7,16-19,21-22H2,1-2H3,(H,33,38)/i30-2

InChI Key

JSMKAVMWCXDBNB-JSCIPDPJSA-N

Isomeric SMILES

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

SMILES

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Canonical SMILES

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Other CAS RN

114896-56-9

synonyms

3-iodo-4-azidophenpyramine
iodoazidophenpyramine

Origin of Product

United States

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